molecular formula C11H16O3 B13806080 Angustione

Angustione

Cat. No.: B13806080
M. Wt: 196.24 g/mol
InChI Key: NZMPUCGPIWVSMA-UHFFFAOYSA-N
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Description

Angustione is a natural β-diketone compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its distinctive structure, which includes a cyclohexane ring with two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Angustione can be synthesized through the regioselective alkylation of enaminodiketones under the action of strong bases . The reaction conditions typically include the use of strong bases such as sodium methanolate and diisopropylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of strong bases and controlled reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Angustione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form dehydrothis compound.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong bases (e.g., sodium methanolate, diisopropylamine), oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include dehydrothis compound, calythrone, and flavaspidic acid

Scientific Research Applications

    Chemistry: Angustione is used as a precursor in the synthesis of other complex organic compounds.

    Biology: Research has explored the biological activities of this compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.

    Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects in treating various diseases.

    Industry: this compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of angustione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to angustione include dehydrothis compound, calythrone, and flavaspidic acid . These compounds share structural similarities with this compound but have different functional groups and properties.

Uniqueness of this compound

This compound is unique due to its specific β-diketone structure and the presence of a cyclohexane ring. This structure imparts distinct chemical properties that make this compound valuable in various applications. Its ability to undergo regioselective alkylation and form a variety of derivatives further highlights its uniqueness compared to similar compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-acetyl-4,4,6-trimethylcyclohexane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-6-5-11(3,4)10(14)8(7(2)12)9(6)13/h6,8H,5H2,1-4H3

InChI Key

NZMPUCGPIWVSMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C(C1=O)C(=O)C)(C)C

Origin of Product

United States

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